N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide
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Overview
Description
N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is a compound of interest in various fields of scientific research. This compound features a benzamide core substituted with a 2-fluorophenyl group and a pyridin-2-ylsulfanyl methyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the 2-fluorophenyl group, and attachment of the pyridin-2-ylsulfanyl methyl group. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of 2-Fluorophenyl Group: This step may involve the use of 2-fluorobenzoyl chloride or 2-fluoroaniline in a substitution reaction.
Attachment of Pyridin-2-ylsulfanyl Methyl Group: This can be accomplished through nucleophilic substitution reactions involving pyridine-2-thiol and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The fluorine atom in the 2-fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through computational studies and experimental assays.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)ethyl)benzamide: Similar structure but with a trichloroethyl group instead of a fluorophenyl group.
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate: Contains a pyrrol-3-yl group and is used as a potassium-competitive acid blocker.
Uniqueness
N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and lipophilicity, while the pyridin-2-ylsulfanyl group provides potential for diverse chemical modifications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c20-16-5-1-2-6-17(16)22-19(23)15-10-8-14(9-11-15)13-24-18-7-3-4-12-21-18/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCBZCSNFMLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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